2-Methyl-5-propionylfuran

Description

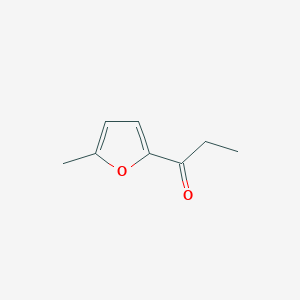

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPZYAVKVFXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147458 | |

| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-69-6 | |

| Record name | 1-(5-Methyl-2-furanyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-propionylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-2-furyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PROPIONYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-5-propionylfuran in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a furan derivative that contributes to the characteristic aroma of certain thermally processed foods. This technical guide provides a comprehensive overview of its natural occurrence, formation pathways, and analytical methodologies for its detection and quantification in various food products. While its presence has been confirmed in roasted sesame seeds and coffee, quantitative data remains limited in the broader food landscape. The primary route of formation is believed to be the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This document details the general mechanisms of furan formation and extrapolates potential pathways for this compound. Furthermore, it outlines established analytical techniques, primarily headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), that are suitable for its analysis. This guide serves as a foundational resource for researchers investigating the flavor chemistry, food safety, and potential physiological effects of this and related furanic compounds.

Introduction

This compound is a heterocyclic organic compound characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position. It is recognized as a flavoring agent and has been identified as a volatile component contributing to the desirable aroma of roasted food products.[1] Its presence has been specifically noted in roasted sesame seeds and coffee.[1][2] Understanding the natural occurrence and formation of this compound is crucial for food scientists aiming to optimize flavor profiles and for toxicologists assessing the safety of heat-processed foods, as some furan derivatives have been classified as potentially carcinogenic. This guide synthesizes the current knowledge on this compound in food, focusing on its presence, formation, and analytical determination.

Natural Occurrence and Quantitative Data

To provide context, the concentrations of the related compound, 2-methylfuran, have been reported in various heat-processed foods. For instance, in coffee, 2-methylfuran levels can be significantly higher than furan, sometimes by a factor of four.[5] One study on Chinese coffee products reported 2-methylfuran concentrations ranging from 2 to 29,639 µg/kg.[7] In a Canadian survey, the average concentration of 2-methylfuran in various foods was found to be 2188 ppb.[8] While these values do not directly represent the concentration of this compound, they indicate that furan derivatives can be present in significant quantities in thermally processed foods.

Table 1: Reported Occurrences of this compound in Food Products

| Food Product | Quantitative Data | Reference |

| Roasted Sesame Seed Oil | Presence confirmed, but not quantified | [2] |

| Coffee | Identified as a volatile component | [1] |

Note: The table highlights the limited availability of specific quantitative data for this compound.

Formation Pathways

The formation of this compound in food is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars and amino acids are heated together.[7][9] This complex cascade of reactions is responsible for the development of color and a myriad of flavor compounds in cooked, baked, and roasted foods.

While a specific, detailed pathway for this compound has not been fully elucidated, the general mechanisms for the formation of furan and its derivatives provide a strong basis for its likely origin. The formation of the furan ring and its substituents involves a series of condensation, dehydration, cyclization, and fragmentation reactions of the initial sugar and amino acid precursors.[10]

General Maillard Reaction Pathway Leading to Furans

The Maillard reaction can be broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.[7]

-

Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products. This stage leads to the formation of a variety of reactive intermediates, including dicarbonyl compounds which are key precursors to furan and its derivatives.[11]

-

Final Stage: Polymerization of the reactive intermediates to form high molecular weight brown pigments known as melanoidins. Aldol condensation and other reactions also lead to the formation of a wide array of volatile flavor compounds, including furans.[7]

Plausible Formation Pathway for this compound

The formation of this compound likely involves the reaction of specific precursors that can provide the necessary carbon skeleton and functional groups. The formation of the closely related compound, 2-acetylfuran, has been studied in model systems and offers insights. 2-Acetylfuran can be formed through the cyclization of an intact glucose molecule or through the recombination of sugar fragments.[12]

For this compound, a plausible pathway would involve the reaction of a C5 sugar derivative (providing the furan ring with a methyl group) with a C3 precursor that can form the propionyl group. Alternatively, a hexose sugar could undergo fragmentation and rearrangement to form the necessary intermediates. The specific amino acid involved can also influence the reaction pathway and the types of furan derivatives formed.[10]

Plausible Maillard reaction pathway for furan formation.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to isolate the analytes, followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.[4][13]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

A General Protocol for HS-SPME of Furans in Food:

-

Sample Preparation:

-

Homogenize solid samples to a uniform consistency.[14]

-

Accurately weigh a known amount of the homogenized solid (e.g., 1-5 g) or liquid (e.g., 1-5 mL) sample into a headspace vial (e.g., 20 mL).[14]

-

For solid samples, add a known volume of saturated NaCl solution (e.g., 5 mL) to aid in the release of volatile compounds.[15]

-

Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte, if available) for accurate quantification.[13]

-

-

Incubation and Extraction:

-

Seal the vial and incubate at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.[14][15]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to adsorb the volatile compounds.[14]

-

-

Desorption:

-

Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.[2]

-

General workflow for HS-SPME analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds.

Typical GC-MS Parameters for Furan Analysis:

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, operated in splitless mode for higher sensitivity. Temperature: ~250-280°C.[2][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13]

-

Column: A mid-polarity capillary column is often used, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).[2]

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250°C).[2][13]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode:

-

Full Scan: Used for qualitative identification by comparing the obtained mass spectrum with a library (e.g., NIST).

-

Selected Ion Monitoring (SIM): Used for quantitative analysis by monitoring specific ions characteristic of the target analyte and internal standard, which provides higher sensitivity and selectivity.[2]

-

-

Temperatures: Ion source (~230°C) and quadrupole (~150°C).[13]

-

Table 2: Example GC-MS Parameters for Furan Derivative Analysis

| Parameter | Setting | Reference |

| GC System | ||

| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) | [2] |

| Carrier Gas | Helium, constant flow at 1.40 mL/min | [2] |

| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) | [2] |

| Injector Temp. | 280°C (Splitless) | [2] |

| MS System | ||

| Ionization | Electron Ionization (EI), 70 eV | [2] |

| Acquisition | Selected Ion Monitoring (SIM) | [2] |

| Source Temp. | 325°C | [2] |

| Quadrupole Temp. | 200°C | [2] |

Conclusion

This compound is a naturally occurring flavor compound found in thermally processed foods, notably roasted sesame seeds and coffee. Its formation is intrinsically linked to the Maillard reaction. While its presence is confirmed, there is a significant gap in the literature regarding its quantitative levels in a wide variety of food products. The analytical methodologies for furan and its derivatives, particularly HS-SPME-GC-MS, are well-established and can be readily adapted for the robust and sensitive quantification of this compound. Further research is warranted to expand the quantitative database of this compound in different food matrices, to fully elucidate its specific formation pathways, and to assess its potential toxicological significance. This will provide a more complete understanding of its role in food chemistry and safety.

References

- 1. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Classification of Sesame Oil Based on Processing-Originated Differences in the Volatile Organic Compound Profile by a Colorimetric Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 2-Methyl-5-propionylfuran in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a significant flavor and aroma compound found in various heat-treated foods, including roasted coffee and sesame seeds.[1][2] Its characteristic nutty and sweet aroma makes it a molecule of interest for the food and fragrance industries. While its presence in plants is documented, the specific biosynthetic pathway for its formation in vivo has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding, proposes a hypothetical biosynthetic pathway based on established principles of plant biochemistry, details experimental protocols for pathway elucidation, and presents quantitative data on its occurrence.

Introduction

This compound is a substituted furan, an aromatic heterocyclic compound characterized by a five-membered ring containing one oxygen atom. It is classified as an aromatic ketone and is recognized as a plant metabolite.[1][2] While it is a well-known product of the Maillard reaction and other thermal degradation processes during the roasting of coffee beans and sesame seeds, its potential for direct biosynthesis within the plant is a subject of scientific inquiry. Understanding its biosynthetic origins could enable novel approaches for metabolic engineering to enhance flavor profiles in crops or for its sustainable production through biotechnological methods.

Occurrence and Quantitative Data

The presence of this compound is most notably reported in roasted coffee and sesame products. However, specific quantitative data for this compound is sparse in peer-reviewed literature, with most studies focusing on the broader categories of furans or more common derivatives like 2-methylfuran. The roasting process significantly influences the concentration of furanic compounds, which are formed from the thermal degradation of carbohydrates, amino acids, and fatty acids.

Table 1: Concentration of this compound and Related Furan Derivatives in Plant-Based Products

| Compound | Plant Source | Product Type | Concentration Range | Reference |

| This compound | Coffee | Roasted Beans | up to 4.2 mg/kg | The Good Scents Company* |

| Furan | Coffee | Roasted Beans | 911 - 5852 µg/kg | [1] |

| Furan | Coffee | Brewed Coffee | <10 - 288 µg/kg | [1] |

| 2-Methylfuran | Coffee | Roasted Beans | 4 - 20 mg/kg | [3] |

| 2-Methylfuran | Coffee | Brewed Espresso | 583 µg/kg | [4] |

| 3-Methylfuran | Coffee | Brewed Espresso | 19 ng/g | [3] |

| Total Furans | Coffee | Roasted Beans | up to 40,000 µg/kg | [3] |

*Note: This value is from a commercial database and has not been independently verified in peer-reviewed literature. Comprehensive quantitative studies detailing the concentration of this compound under varied conditions are currently lacking.

Proposed Biosynthetic Pathway (Hypothetical)

In the absence of a confirmed pathway, we propose a hypothetical route for the biosynthesis of this compound in plants, likely involving a Type III Polyketide Synthase (PKS). Plant PKSs are versatile enzymes that catalyze the condensation of a starter CoA-ester with multiple extender units (typically malonyl-CoA) to generate a wide array of aromatic compounds.

This proposed pathway consists of the following key steps:

-

Initiation: A starter molecule, Propionyl-CoA , derived from the metabolism of amino acids (e.g., valine, isoleucine) or fatty acids, is loaded onto the PKS enzyme.

-

Elongation: The PKS catalyzes two successive condensation reactions with Malonyl-CoA , an extender unit derived from Acetyl-CoA via Acetyl-CoA Carboxylase (ACC). Each condensation step extends the carbon chain by two carbons.

-

Intermediate Formation: This process forms a linear poly-β-keto chain attached to the enzyme.

-

Cyclization and Aromatization: The polyketide intermediate undergoes an intramolecular cyclization and subsequent dehydration/aromatization reactions to form the furan ring. The exact mechanism of furan ring formation in this context is speculative but could involve enolization and attack of a hydroxyl group onto a carbonyl, followed by dehydration.

-

Methylation: A methyl group is added to the furan ring, likely at the C5 position. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

-

Release: The final product, this compound, is released from the PKS enzyme.

Pathway Diagram

Caption: Hypothetical polyketide synthase pathway for this compound.

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway is a multi-step process that integrates metabolomics, transcriptomics, and biochemical characterization. The following protocols provide a general framework for identifying the genes and enzymes responsible for this compound synthesis in a target plant species.

Metabolite Profiling and Intermediate Identification

Objective: To identify potential precursors and intermediates in the biosynthetic pathway.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Collect plant tissues at different developmental stages or under conditions where this compound production is highest. Freeze tissues immediately in liquid nitrogen and lyophilize.

-

Extraction: Extract metabolites from ground tissue using a solvent system appropriate for semi-volatile compounds, such as ethyl acetate or a mixture of hexane and diethyl ether. Add an internal standard for quantification.

-

Derivatization (Optional): For less volatile intermediates, perform a derivatization step (e.g., silylation) to increase volatility and improve chromatographic separation.

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

-

Data Analysis: Identify peaks by comparing mass spectra to libraries (e.g., NIST, Wiley) and by running authentic standards. Search for compounds structurally related to this compound that co-accumulate with it.

Isotope Labeling Studies

Objective: To trace the flow of carbon from primary metabolites to the final product, confirming precursor-product relationships.

Methodology: Stable Isotope Feeding and GC-MS Analysis

-

Precursor Selection: Based on the hypothetical pathway, select stable isotope-labeled precursors (e.g., ¹³C₃-propionate, ¹³C₂-acetate).

-

Feeding Experiment: Administer the labeled precursor to the plant material (e.g., cell cultures, detached leaves, or whole seedlings) through the growth medium or by vacuum infiltration.

-

Time-Course Sampling: Collect samples at various time points after administration.

-

Extraction and GC-MS Analysis: Perform metabolite extraction and GC-MS analysis as described in Protocol 4.1.

-

Mass Isotopomer Analysis: Analyze the mass spectra of this compound and suspected intermediates to determine the incorporation of the ¹³C label. An increase in the molecular ion mass (M+n) corresponding to the number of incorporated labeled carbons confirms the precursor's role in the pathway.

Candidate Gene Identification via Transcriptomics

Objective: To identify genes encoding the biosynthetic enzymes by finding transcripts that are co-expressed with the production of this compound.

Methodology: RNA-Seq and Co-expression Analysis

-

Sample Collection: Collect tissues with high and low (or zero) production of the target compound.

-

RNA Extraction and Sequencing: Extract total RNA, prepare cDNA libraries, and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the transcriptome and annotate the genes.

-

Perform differential expression analysis to identify genes upregulated in the high-producing tissue.

-

Conduct a weighted gene co-expression network analysis (WGCNA) to find modules of genes whose expression patterns are highly correlated with the accumulation of this compound.

-

Prioritize candidate genes within these modules that are annotated as plausible enzyme classes (e.g., polyketide synthases, methyltransferases, acyl-CoA ligases).

-

Biochemical Characterization of Candidate Enzymes

Objective: To confirm the function of candidate enzymes in vitro.

Methodology: Heterologous Expression and Enzyme Assays

-

Gene Cloning and Expression: Clone the coding sequences of candidate genes into an expression vector (e.g., pET vector for E. coli). Transform the vector into an expression host and induce protein production.

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Incubate the purified enzyme with the hypothesized substrates (e.g., Propionyl-CoA, Malonyl-CoA, SAM) in a suitable buffer.

-

Stop the reaction and extract the products.

-

Analyze the reaction products by GC-MS or LC-MS to confirm the formation of the expected intermediate or final product.

-

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway follows a logical progression from identifying intermediates to validating the function of the responsible genes.

Caption: A logical workflow for the elucidation of a plant metabolic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an uncharacterized but important area of flavor science. The hypothetical pathway presented here, centered on a Type III PKS, provides a robust framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the specific enzymes and genes involved. Future work should focus on performing comparative metabolomic and transcriptomic analyses on high- and low-producing plant varieties (e.g., different coffee cultivars or sesame lines) to pinpoint candidate genes. Subsequent biochemical validation will be crucial to definitively elucidate this pathway, opening the door for metabolic engineering of flavor profiles and biotechnological production of this valuable aroma compound.

References

An In-depth Technical Guide to 2-Methyl-5-propionylfuran: Initial Isolation, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-propionylfuran, a furan derivative with significant applications in the flavor and fragrance industry and potential for further exploration in pharmaceutical and cosmetic sciences. This document details its physicochemical properties, natural occurrence, and methods for its characterization. Furthermore, it outlines a common synthetic pathway and discusses the general metabolic fate of furan-containing compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and metabolic pathways, adhering to specified formatting guidelines.

Introduction

This compound (CAS No. 10599-69-6) is a member of the furan family, characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position.[1][2] It is a naturally occurring compound found in sesame seed oil and coffee, contributing to their characteristic aromas.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable flavoring agent in the food and beverage industry.[3] Beyond its sensory properties, this compound serves as a versatile intermediate in organic synthesis.[3] This guide aims to provide a detailed technical resource for professionals interested in the isolation, characterization, and synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.17 g/mol | [3] |

| CAS Number | 10599-69-6 | [1] |

| IUPAC Name | 1-(5-methylfuran-2-yl)propan-1-one | [1] |

| Appearance | White to almost white clear liquid | [3] |

| Boiling Point | 72 °C at 5 mmHg | [3] |

| Density | 1.04 g/cm³ | [3] |

| Refractive Index | n20/D 1.51 | [3] |

| Vapor Density | 4.76 | [4] |

Natural Occurrence and Initial Isolation

General Experimental Workflow for Isolation

The isolation of this compound from natural sources such as sesame oil or coffee would typically involve the following steps:

Caption: General workflow for the isolation of this compound.

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran.[5][6] This electrophilic aromatic substitution reaction involves the reaction of 2-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Synthetic Scheme

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures.[7]

Materials:

-

2-Methylfuran

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add propionyl chloride to the cooled suspension with continuous stirring.

-

After the addition is complete, add 2-methylfuran dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Once the addition of 2-methylfuran is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Characterization

The characterization of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Predicted shifts can be obtained from spectral databases. | [8] |

| ¹³C NMR | Spectral data available in public databases. | [1] |

| Mass Spec. | Major fragments at m/z 138 (M+), 109, 95, 53. | [9] |

| FTIR (Neat) | Characteristic peaks for C=O stretch, C-O-C stretch, and aromatic C-H stretch. | [1] |

Detailed Experimental Protocols for Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR Parameters: Acquire the proton-decoupled spectrum.

5.2.2. Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

-

Ionization Method: Electron Ionization (EI) at 70 eV is common.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

5.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.

-

Instrumentation: A standard FTIR spectrometer.

-

Analysis: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

Biological Activity and Metabolism

While specific signaling pathways directly involving this compound are not well-documented, the metabolism of furan derivatives, in general, has been studied.[10][11] Furan and its derivatives can undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[12][13] This process can lead to the formation of reactive metabolites, such as unsaturated γ-dicarbonyls, which can then be detoxified through conjugation with glutathione (GSH).[10][11]

General Metabolic Pathway of Furan Derivatives

Caption: General metabolic pathway of furan derivatives.

Conclusion

This compound is a compound of significant interest due to its pleasant sensory properties and its utility as a synthetic intermediate. This technical guide has provided a detailed overview of its physicochemical characteristics, methods for its synthesis, and a framework for its isolation and characterization. The outlined experimental protocols offer a practical basis for researchers working with this molecule. While its specific biological activities remain an area for further investigation, understanding the general metabolic pathways of furan derivatives provides a foundation for toxicological and metabolic studies. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the fields of chemistry, food science, and drug development.

References

- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]

- 9. 1-Propanone, 1-(5-methyl-2-furanyl)- [webbook.nist.gov]

- 10. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Methyl-5-propionylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-propionylfuran, a versatile heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physical characteristics, spectroscopic profile, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its synthesis and analytical characterization.

Introduction

This compound (CAS No. 10599-69-6) is a furan derivative characterized by a methyl group at the 5-position and a propionyl group at the 2-position of the furan ring.[1] It is a naturally occurring compound found in various food items, such as sesame seed oil and coffee, contributing to their characteristic aroma.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable ingredient in the food and fragrance industries.[3] Beyond its sensory properties, this compound serves as a key intermediate in organic synthesis for the development of more complex molecules, including potential therapeutic agents.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Sweet, nutty | [3] |

| Boiling Point | 72 °C at 5 mmHg | [2] |

| Density | 1.04 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.51 |

Spectroscopic Data

The spectroscopic profile is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1570, ~1460 | Medium | C=C stretch (furan ring) |

| ~1230 | Strong | C-O stretch (furan ring) |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are provided below.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | Furan H-3 |

| ~6.1 | d | 1H | Furan H-4 |

| ~2.8 | q | 2H | -CH₂- (propionyl) |

| ~2.4 | s | 3H | -CH₃ (furan) |

| ~1.2 | t | 3H | -CH₃ (propionyl) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~158 | C-5 (furan) |

| ~152 | C-2 (furan) |

| ~118 | C-3 (furan) |

| ~108 | C-4 (furan) |

| ~30 | -CH₂- (propionyl) |

| ~14 | -CH₃ (furan) |

| ~8 | -CH₃ (propionyl) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion) |

| 109 | High | [M - C₂H₅]⁺ |

| 81 | Moderate | [C₅H₅O]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Synthesis

This compound is commonly synthesized via the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring, primarily at the 5-position due to the activating and directing effects of the methyl group.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylfuran

This protocol is a general procedure adapted from standard Friedel-Crafts acylation methods.[4][5]

Materials:

-

2-Methylfuran

-

Propionyl chloride (or propionic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., zinc chloride)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

After the addition is complete, add 2-methylfuran (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition of 2-methylfuran is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the furan ring and the propionyl substituent.

-

Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. The methyl group at the 5-position is an activating group, further enhancing the electron density of the ring.

-

Propionyl Group: The ketone functional group can undergo a variety of reactions, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While the furan ring is sensitive to oxidation, under specific conditions, the ketone can be a site for reactions like the Baeyer-Villiger oxidation.

-

Condensation Reactions: The α-protons of the propionyl group are acidic and can participate in aldol-type condensation reactions in the presence of a base.

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of this compound, particularly in complex matrices such as food and fragrance samples.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile and semi-volatile compounds (e.g., HP-5MS, DB-5)

Sample Preparation:

-

Liquid Samples (e.g., essential oils, fragrance mixtures): Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration.

-

Solid or Semi-Solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile analyte from the sample matrix.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is a combustible liquid. Avoid contact with skin and eyes, and work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its desirable organoleptic properties and its utility as a synthetic intermediate. This technical guide has provided a thorough overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methods. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile furan derivative.

References

Spectroscopic Profile of 2-Methyl-5-propionylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-propionylfuran (CAS No. 10599-69-6), a heterocyclic ketone of interest in flavor chemistry and as a potential intermediate in organic synthesis. This document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such spectra are also provided to facilitate the replication and verification of these findings.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, an aromatic ketone found in sesame seed oil and coffee.[1][2] The mass spectrometry data is derived from experimental findings, while the NMR and IR data are predicted based on established spectroscopic principles and data from analogous structures.

Table 1: Mass Spectrometry (MS) Data

| Property | Value |

| Ionization Mode | Electron Ionization (EI) |

| Mass Fragments (m/z) | Relative Intensity (%) |

| 109 | 99.99 |

| 138 | 34.26 |

| 53 | 27.52 |

| 110 | 10.83 |

| 29 | 6.31 |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-3 (furan) |

| ~6.10 | d | 1H | H-4 (furan) |

| ~2.85 | q | 2H | -C(=O)-CH₂ -CH₃ |

| ~2.35 | s | 3H | -CH₃ (furan) |

| ~1.15 | t | 3H | -C(=O)-CH₂-CH₃ |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C =O |

| ~158 | C -5 (furan) |

| ~152 | C -2 (furan) |

| ~118 | C -3 (furan) |

| ~108 | C -4 (furan) |

| ~35 | -C(=O)-CH₂ -CH₃ |

| ~14 | -CH₃ (furan) |

| ~8 | -C(=O)-CH₂-CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (furan ring) |

| ~2980, ~2940 | Medium | C-H stretch (aliphatic -CH₃ and -CH₂) |

| ~1675 | Strong | C=O stretch (ketone) |

| ~1570, ~1500 | Medium | C=C stretch (furan ring) |

| ~1170 | Strong | C-O-C stretch (furan ring) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed with 8 to 16 scans and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is conducted with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

A Fourier transform is applied to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak.

-

For the ¹H NMR spectrum, the peaks are integrated to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using the Attenuated Total Reflectance (ATR) technique with a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[1]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of this compound is placed directly onto the ATR crystal.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation prior to mass analysis.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural elucidation process based on the obtained data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for structural elucidation using spectroscopic data.

References

The Role of 2-Methyl-5-propionylfuran as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a naturally occurring furan derivative identified as a volatile organic compound (VOC) and plant metabolite, notably contributing to the characteristic aroma of sesame seed oil and coffee[1][2]. While its primary commercial application lies in the flavor and fragrance industry, the broader biological significance of this compound within the plant and its potential for pharmacological applications are areas of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound, including its hypothesized biosynthesis, potential physiological roles in plants, and a summary of the known biological activities of related furan compounds. Detailed experimental protocols for the analysis and biological evaluation of this metabolite are also presented, alongside visualizations of key pathways and workflows to support further research and development.

Introduction

Furan derivatives are a diverse class of heterocyclic organic compounds that are widespread in nature and are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[3][4][5][6]. This compound, a member of this family, is recognized as a significant flavor component in roasted sesame seeds and coffee[1][2]. As a plant metabolite, its role is likely multifaceted, potentially extending beyond flavor to encompass functions in plant defense and signaling. For drug development professionals, the furan scaffold is a promising pharmacophore, and understanding the biological activities of naturally occurring derivatives like this compound can inform the design of novel therapeutic agents[7][8].

Biosynthesis of this compound in Plants (Hypothetical Pathway)

While the specific biosynthetic pathway of this compound in plants has not been fully elucidated, a plausible route can be hypothesized based on the known biosynthesis of other furan fatty acids in plants and microorganisms[9]. The proposed pathway likely involves the modification of fatty acid precursors.

The biosynthesis is thought to begin with a common fatty acid, such as linoleic acid. Through a series of enzymatic reactions involving lipoxygenases, hydroperoxide lyases, and subsequent cyclization and modification steps, the furan ring is formed. The propionyl side chain and the methyl group are likely the result of specific enzymatic modifications of the fatty acid chain.

Role as a Plant Metabolite

As a volatile organic compound, this compound likely plays a role in plant communication and defense. The release of VOCs can serve to attract pollinators, repel herbivores, or act as signals to neighboring plants of an impending threat. Furthermore, many furan derivatives are known to possess antimicrobial properties, suggesting a direct role in defending against pathogens.

Potential Role in Plant Defense Signaling

Upon pathogen attack or herbivore damage, plants can initiate a cascade of signaling events leading to the production and release of defense compounds, including VOCs. A generalized plant defense signaling pathway that could be triggered by such threats and lead to the synthesis of secondary metabolites like this compound is depicted below.

Biological Activities and Potential for Drug Development

While specific biological activity data for this compound is limited, the broader class of furan derivatives has been extensively studied and shown to possess a variety of pharmacological effects. These findings suggest that this compound may also exhibit similar properties, making it a compound of interest for further investigation in drug discovery.

Table 1: Summary of Known Biological Activities of Furan Derivatives

| Biological Activity | Description | Key Findings from Literature |

| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. | Furan derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines. Some natural furanones exhibit antioxidant and anti-inflammatory activities[10][11]. |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Various furan derivatives have demonstrated significant antibacterial and antifungal activity against a range of pathogens[12][13][14]. |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | The furan ring can act as an electron donor, and many furan derivatives exhibit potent antioxidant activity[15][16]. |

| Anticancer | Cytotoxicity against various cancer cell lines. | Certain furan derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells[17]. |

Quantitative Data

Table 2: Concentration of 2-Methylfuran in Various Coffee Samples

| Coffee Type | Mean Concentration (ng/g) | Reference |

| Regular Ground Coffee | 9470 | [18] |

| Decaffeinated Ground Coffee | 10400 | [18] |

| Cartridge Type Coffee | 10700 | [18] |

| Regular Instant Coffee Powder | 1600 | [18] |

| Decaffeinated Instant Coffee Powder | 1800 | [18] |

| Commercially Brewed Regular Coffee | 172 | [18] |

| Commercially Brewed Decaffeinated Coffee | 184 | [18] |

| Commercially Brewed Espresso | 583 | [18] |

Note: The data presented is for 2-methylfuran, a related but distinct compound from this compound.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, quantification, and biological evaluation of this compound. These protocols are based on established methods for the analysis of furan derivatives in complex matrices.

Experimental Workflow

Extraction and Quantification by HS-SPME-GC-MS

This method is suitable for the analysis of volatile compounds like this compound from solid or liquid samples[19][20].

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler with Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heater-shaker or water bath

-

Homogenized plant sample (e.g., ground sesame seeds or coffee beans)

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., a deuterated analog of this compound)

-

Organic solvent for standards (e.g., methanol)

Procedure:

-

Sample Preparation:

-

Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial.

-

-

Headspace SPME:

-

Place the vial in the autosampler tray or a heated water bath.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile analytes.

-

-

GC-MS Analysis:

-

Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

-

GC Conditions (Example):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

In Vitro Biological Activity Assays

6.3.1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

-

A broth microdilution method can be used to determine the MIC of this compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Prepare serial dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

6.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

Use a murine macrophage cell line (e.g., RAW 264.7).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

A decrease in nitrite concentration indicates inhibition of NO production and potential anti-inflammatory activity.

6.3.3. Antioxidant Activity (DPPH Radical Scavenging Assay):

-

Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

A decrease in absorbance indicates the scavenging of the DPPH radical and antioxidant activity. Ascorbic acid can be used as a positive control.

Conclusion

This compound is a plant metabolite with a recognized role in the flavor chemistry of important food products. While its specific functions within the plant are not yet fully understood, the known biological activities of the broader furan derivative class suggest its potential involvement in plant defense and signaling. For researchers in drug development, this compound and its analogs represent a promising area for the discovery of new therapeutic agents with anti-inflammatory, antimicrobial, and antioxidant properties. The experimental protocols provided in this guide offer a framework for the further investigation of this compound, which will be crucial for unlocking its full potential as both a significant plant metabolite and a valuable bioactive compound. Further research is warranted to elucidate its precise biosynthetic pathway, quantify its presence in various plant tissues, and comprehensively evaluate its specific biological activities.

References

- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. chemimpex.com [chemimpex.com]

- 9. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sensory Landscape of 2-Methyl-5-propionylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran, a heterocyclic organic compound, is a significant contributor to the aroma profile of various food products, most notably those that undergo heat processing. Its presence has been confirmed in roasted sesame seed oil and coffee, where it imparts distinct and desirable flavor notes.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties and aroma profile of this compound, intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development. While the compound is recognized for its pleasant aromatic characteristics, this document also highlights the existing gaps in quantitative sensory data and the need for further research to fully elucidate its sensory impact and underlying physiological mechanisms.

Olfactory Properties and Aroma Profile

This compound is characterized by a multifaceted and appealing aroma. General descriptors from scientific literature and flavor industry resources consistently point to a pleasant, sweet, and nutty profile.[4][5] More specifically, its aroma is often described as having green and hazelnut-like nuances.[5] Its role as a key flavor contributor has been identified in studies on sesame seed oil, where it is considered a principal component of its characteristic aroma.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 10599-69-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 72 °C at 5 mmHg |

| Flavor Type | Green, hazelnut, nutty |

(Data sourced from various chemical and flavor databases)

Experimental Protocols for Sensory Evaluation

To address the current gap in quantitative data, the following section outlines established methodologies for the comprehensive sensory evaluation of aroma compounds like this compound. These protocols are based on standard practices in sensory science and flavor chemistry.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[6][7][8] A trained sensory panel sniffs the effluent from a gas chromatograph to detect and describe the aromas of individual separated compounds.

Objective: To identify and characterize the specific aroma contribution of this compound.

Methodology:

-

Sample Preparation: A solution of pure this compound in a suitable solvent (e.g., diethyl ether or ethanol) is prepared. For analysis in a food matrix, a volatile extract is obtained using methods such as steam distillation under reduced pressure followed by column chromatography.[1][9]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or DB-5) to separate the volatile compounds.[10]

-

Olfactometry: The column effluent is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).[10]

-

Sensory Evaluation: Trained panelists sniff the ODP and record the retention time, aroma descriptor, and intensity of any detected odor.

-

Data Analysis: The results are compiled into an aromagram, which plots aroma intensity versus retention time, allowing for the identification of the most potent odorants.

Sensory Panel Evaluation for Quantitative Aroma Profile

A trained sensory panel can develop a detailed quantitative aroma profile of this compound using descriptive analysis.

Objective: To quantify the intensity of various aroma attributes of this compound.

Methodology:

-

Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes using reference standards.[11][12]

-

Sample Presentation: Samples of this compound, diluted in an odor-free medium (e.g., water or oil), are presented to the panelists in coded, covered glass containers.

-

Evaluation: Panelists assess the aroma of the samples and rate the intensity of each identified attribute (e.g., nutty, sweet, green, roasted) on a structured scale (e.g., a 15-point scale).[11]

-

Data Analysis: The intensity ratings from all panelists are averaged to create a quantitative aroma profile, which can be visualized using a spider plot.

Caption: Workflow for Quantitative Sensory Panel Evaluation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[13][14] While the specific OR that binds to this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Caption: Generalized Olfactory Signal Transduction Pathway.

Conclusion and Future Directions

This compound is a noteworthy aroma compound with a desirable sweet, nutty, and green hazelnut-like sensory profile. Its identification as a key flavor component in roasted sesame seed oil underscores its importance in food chemistry. However, this technical guide also illuminates a clear deficit in the publicly available scientific literature regarding its quantitative sensory properties.

For a more complete understanding of its role in flavor and for potential applications in drug development where off-tastes can be a significant hurdle, further research is imperative. Future studies should focus on:

-

Determination of Odor Thresholds: Establishing the detection and recognition thresholds of this compound in different media (e.g., water, air, oil) is critical to understanding its potency.

-

Quantitative Descriptive Analysis: A comprehensive aroma profile generated by a trained sensory panel would provide a detailed and quantifiable description of its sensory attributes.

-

Identification of a Specific Olfactory Receptor: Uncovering the specific olfactory receptor(s) that bind to this compound would provide valuable insights into the molecular basis of its perception and could have implications for understanding individual differences in flavor perception.

By addressing these research gaps, the scientific community can build a more robust understanding of this important aroma compound, paving the way for more precise applications in the food and pharmaceutical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]

- 4. samreal.com [samreal.com]

- 5. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 7. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. almonds.org [almonds.org]

- 13. OR2J3 - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Anticipated Thermal Degradation Products of 2-Methyl-5-propionylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran is a furan derivative recognized for its pleasant, sweet, and nutty aroma, leading to its use as a flavoring agent in the food industry, particularly in baked goods and beverages.[1] It is also a valuable intermediate in organic synthesis.[1] Given its applications in food products that often undergo heat treatment, understanding its thermal stability and the nature of its degradation products is of significant importance for both quality control and safety assessment.

Thermal processing can induce complex chemical reactions, leading to the formation of new volatile and non-volatile compounds. While the thermal degradation of some furan compounds like furfural and 5-(hydroxymethyl)furfural (HMF) is well-documented, specific data for this compound is lacking.[2] This guide synthesizes information from the thermal decomposition of analogous 2-alkylfurans and other furan derivatives to predict the thermal behavior of this compound.[3] Hazardous decomposition products from thermal stress can include carbon monoxide and carbon dioxide.[4]

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of its side chains and the eventual degradation of the furan ring.

2.1. Side-Chain Reactions

The propionyl and methyl side chains are susceptible to cleavage under thermal stress. The primary mechanisms are expected to be:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the furan ring, and the bond between the carbonyl carbon and the ethyl group, are likely points of initial cleavage. This can lead to the formation of various radical species that can then recombine or react further.

-

Decarbonylation: Loss of the carbonyl group as carbon monoxide is a common reaction for ketones at high temperatures.

-

Homolytic Cleavage: The C-C bonds within the propionyl side chain can break, leading to the formation of smaller alkyl radicals.

2.2. Furan Ring Degradation

The furan ring itself can undergo degradation, although this typically requires higher energy. Potential pathways include:

-

Ring Opening: Thermal stress can lead to the opening of the furan ring, forming various aliphatic compounds.

-

Rearrangement and Polymerization: The degradation products, particularly radical species, can undergo rearrangement to form more stable compounds or polymerize to form larger, less volatile molecules.

Below is a proposed initial degradation pathway for this compound.

Caption: Proposed initial thermal degradation pathways for this compound.

Potential Thermal Degradation Products